5-Amino-6-chloro-2,3-dicyanopyrazine
Overview
Description
5-Amino-6-chloro-2,3-dicyanopyrazine: is a chemical compound with the molecular formula C6H2ClN5 and a molecular weight of 179.57 g/mol . It is known for its light yellow to brown powder or crystal appearance . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloro-2,3-dicyanopyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-2,3-dicyanopyrazine with ammonia or an amine source . The reaction is usually carried out in a solvent such as methanol, and the product is isolated by crystallization or filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-chloro-2,3-dicyanopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as amino or thiol-substituted pyrazines are formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, such as pyrazine oxides or amines, are obtained.
Scientific Research Applications
5-Amino-6-chloro-2,3-dicyanopyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-2,3-dicyanopyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of new chemical bonds and products . Its effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which can alter the structure and function of target molecules .
Comparison with Similar Compounds
- 5-Amino-2-chloropyridine
- 6-Chloro-2,3-dicyanopyridine
- 5-Amino-6-chloropyrazine-2,3-dicarbonitrile
Comparison: 5-Amino-6-chloro-2,3-dicyanopyrazine is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the pyrazine ring . This combination of functional groups imparts distinct chemical reactivity and properties compared to similar compounds . For example, 5-Amino-2-chloropyridine lacks the dicyano groups, which significantly alters its chemical behavior and applications .
Properties
IUPAC Name |
5-amino-6-chloropyrazine-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN5/c7-5-6(10)12-4(2-9)3(1-8)11-5/h(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKQWBZSAPRZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345062 | |
Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56413-96-8 | |
Record name | 5-Amino-6-chloro-2,3-pyrazinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56413-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-6-chloro-2,3-dicyanopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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